Calcium-Sensing Receptor Antagonists I
Overview
Description
Calcium-Sensing Receptor Antagonists I are compounds that inhibit the activity of the calcium-sensing receptor, a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body. These antagonists are used to study the physiological and pathological roles of the calcium-sensing receptor and have potential therapeutic applications in conditions such as hyperparathyroidism and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calcium-Sensing Receptor Antagonists I typically involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This method allows for the efficient and selective formation of triazole rings, which are key structural components of these antagonists .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Calcium-Sensing Receptor Antagonists I can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert these antagonists into their corresponding reduced forms, often altering their biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in derivatives with altered functional groups .
Scientific Research Applications
Calcium-Sensing Receptor Antagonists I have a wide range of scientific research applications:
Mechanism of Action
Calcium-Sensing Receptor Antagonists I exert their effects by binding to the calcium-sensing receptor and inhibiting its activity. This inhibition prevents the receptor from responding to extracellular calcium levels, thereby modulating downstream signaling pathways. The molecular targets and pathways involved include the inhibition of phospholipase C, reduction of intracellular calcium levels, and alteration of gene expression related to calcium homeostasis .
Comparison with Similar Compounds
Calcimimetics: These compounds activate the calcium-sensing receptor and are used to treat conditions such as secondary hyperparathyroidism.
Uniqueness: Calcium-Sensing Receptor Antagonists I are unique in their specific inhibition of the calcium-sensing receptor, which allows for precise modulation of calcium homeostasis. Unlike calcilytics and calcimimetics, these antagonists do not stimulate or activate the receptor but rather inhibit its activity, providing a different therapeutic approach .
Properties
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-6-13-27-19-11-12-21-20(14-19)22(24-23(26)25(21)16(4)5)18-9-7-17(8-10-18)15(2)3/h1,7-12,14-16H,13H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVZJHDMMKTKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435799 | |
Record name | 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)oxy]quinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478963-79-0 | |
Record name | 1-(Propan-2-yl)-4-[4-(propan-2-yl)phenyl]-6-[(prop-2-yn-1-yl)oxy]quinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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